BenchChemオンラインストアへようこそ!

MM-401 Tfa

Epigenetics Protein-Protein Interaction MLL1-WDR5

Secure your supply of MM-401 TFA, the definitive chemical probe for the MLL1-WDR5 interaction. Unlike Menin-MLL1 inhibitors, MM-401 TFA uniquely disrupts the WDR5 interface, delivering high selectivity for wild-type MLL1 over other HMTs to eliminate confounding results. With a proven IC50 of 0.9 nM, it is the only validated tool for differentiating MLL1-specific transcriptional effects in leukemia and enabling efficient epiblast stem cell reprogramming. Trusted in primary literature as the benchmark reference compound, its established safety profile on normal bone marrow cells ensures clean phenotypic data. Don't compromise your mechanistic studies with less potent or mechanistically divergent agents; choose the original WDR5-MLL1 PPI inhibitor with documented batch-to-batch consistency and gold-standard performance.

Molecular Formula C31H47F3N8O7
Molecular Weight 700.7 g/mol
Cat. No. B10819863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-401 Tfa
Molecular FormulaC31H47F3N8O7
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1
InChIKeyUCPNHHHBFDAYBP-HXXCMCGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-401 Tfa: A Potent and Selective MLL1-WDR5 Interaction Inhibitor for Epigenetic Research


MM-401 Tfa (CAS 1442106-11-7) is a trifluoroacetate salt form of the cyclic peptidomimetic inhibitor MM-401, which targets the protein-protein interaction (PPI) between the histone methyltransferase MLL1 (KMT2A) and its essential scaffolding partner WDR5 [1]. By disrupting this interaction, MM-401 prevents the assembly of the MLL1 core complex and inhibits its H3K4 methyltransferase activity. MM-401 was developed through a structure-based design campaign and is widely used as a chemical probe to interrogate MLL1-dependent epigenetic regulation in leukemia and stem cell biology [2].

Why MM-401 Tfa Cannot Be Replaced by Generic MLL Inhibitors in Critical Research


The term 'MLL inhibitor' encompasses agents targeting two fundamentally distinct mechanisms: inhibitors of the Menin-MLL1 PPI (e.g., MI-2, MI-503, Revumenib) and inhibitors of the WDR5-MLL1 PPI (e.g., MM-401, MM-102). These classes engage different protein interfaces, resulting in divergent selectivity profiles and downstream transcriptional consequences [1]. Furthermore, even among WDR5-MLL1 PPI inhibitors, significant differences in binding kinetics and target engagement exist. For example, MM-102 shares a similar binding pocket with MM-401 but exhibits a >2.5-fold lower potency in disrupting the WDR5-MLL1 interaction [2]. Substituting MM-401 Tfa with an agent from a different mechanistic class or a less potent analog will introduce critical confounding variables, leading to irreproducible or misleading results in mechanistic studies.

Quantitative Evidence Guide: Selecting MM-401 Tfa Based on Head-to-Head Performance Data


Superior Potency in Disrupting the MLL1-WDR5 Interaction Compared to MM-101 and WIN Peptide

MM-401 exhibits a significantly lower IC50 for disrupting the MLL1-WDR5 interaction compared to the related inhibitor MM-101 and the native WDR5 interaction motif (WIN) peptide. The IC50 for MM-401 is 0.9 nM, while MM-101 has an IC50 of 2.9 nM and the WIN peptide has an IC50 of 750 nM [1]. This represents a 3.2-fold increase in potency over MM-101 and a >800-fold increase over the WIN peptide. This quantitative difference establishes MM-401 as a more potent tool for studies where complete and immediate disruption of the MLL1 complex is required, minimizing the risk of incomplete target engagement that could mask biological phenotypes.

Epigenetics Protein-Protein Interaction MLL1-WDR5

Specific Inhibition of MLL1 Over Other MLL Family HMTs: A Key Selectivity Advantage

Unlike broad-spectrum histone methyltransferase inhibitors, MM-401 specifically blocks MLL1 activity without affecting other MLL family members. In cellular assays, treatment with MM-401 up to 10 µM did not significantly alter the global H3K4 methylation levels maintained by other MLL family HMTs (MLL2, MLL3, MLL4, SET1A, SET1B) [1]. This selectivity is a critical differentiator from compounds targeting downstream effectors like Menin or DOT1L, which affect broader transcriptional programs. MM-401's unique mechanism, by targeting the WDR5 interaction unique to the MLL1 complex, ensures that the observed biological effects are directly attributable to MLL1 inhibition, providing cleaner and more interpretable data in complex epigenetic studies [2].

Epigenetics Selectivity MLL Family Histone Methyltransferase

Cellular Activity and Potency in MLL-Rearranged Leukemia Models

MM-401 potently inhibits the proliferation of MLL-rearranged leukemia cells while sparing normal bone marrow cells and non-MLL leukemia cells. In MLL-AF9 and MLL-ENL driven cell lines, MM-401 exhibited GI50 values in the low micromolar range (5.9–12.6 μM) [1]. In contrast, the related WDR5-MLL1 inhibitor MM-589 displays improved cellular potency (GI50 = 0.21–0.25 μM), highlighting the importance of comparing specific chemical series. The key differentiation for MM-401 is its well-documented and selective mechanism of action, which has been validated through extensive controls, including an inactive enantiomer (MM-NC-401) and correlation with genetic MLL1 knockout [2]. This makes MM-401 a more reliable and validated tool for confirming target-specific effects compared to newer, less-characterized inhibitors.

Cancer Leukemia MLL-AF9 MLL-ENL

Reprogramming Efficiency of Epiblast Stem Cells to Naïve Pluripotency

MM-401 is uniquely capable of reprogramming primed mouse epiblast stem cells (EpiSCs) to a naïve pluripotent state with high efficiency. Treatment with MM-401 resulted in over 50% of EpiSCs acquiring features of naïve embryonic stem cells (ESCs) within 3 days [1]. This rapid and synchronized reversion is a distinct biological activity not reported for other WDR5-MLL1 PPI inhibitors or Menin-MLL inhibitors. The reprogrammed cells reactivated the silenced X chromosome and contributed to germline-competent chimeras upon blastocyst injection, confirming the high quality and functional competence of the derived naïve pluripotent cells [1]. This application demonstrates a unique and quantifiable outcome of MLL1 inhibition that is directly relevant to stem cell and developmental biology research.

Stem Cell Biology Reprogramming Epigenetics Pluripotency

Optimal Use Cases for MM-401 Tfa in Epigenetics and Stem Cell Research


Mechanistic Dissection of MLL1-Specific Transcriptional Programs in Leukemia

Researchers investigating the unique role of wild-type MLL1 versus MLL-fusion proteins in driving leukemic transcription should use MM-401 Tfa. Its high selectivity for MLL1 over other MLL family HMTs allows for the clean attribution of observed transcriptional changes to MLL1 inhibition [1]. This is particularly valuable when comparing results with Menin-MLL inhibitors (which affect both wild-type and fusion proteins) or DOT1L inhibitors (which are downstream effectors) [2].

Chemical Reprogramming of Primed Pluripotent Stem Cells

MM-401 Tfa is an essential component in defined media for the efficient and synchronized reprogramming of mouse epiblast stem cells (EpiSCs) to a naïve pluripotent state. The compound's unique ability to drive this transition with >50% efficiency in 3 days makes it a powerful tool for generating high-quality naïve ESCs for developmental biology and regenerative medicine applications [3].

Benchmarking and Validating Novel MLL1-WDR5 PPI Inhibitors

Given its extensive characterization in primary literature, MM-401 Tfa serves as the gold-standard reference compound for evaluating new chemical entities targeting the MLL1-WDR5 interaction. Its well-documented in vitro binding data (IC50 = 0.9 nM) and cellular activity (GI50 in MLL cells) provide a critical benchmark for comparing potency, selectivity, and cellular efficacy of novel inhibitors [4].

Investigating the Role of MLL1 in Normal Hematopoiesis and Bone Marrow Function

The established safety profile of MM-401 on normal bone marrow cells allows researchers to explore the physiological functions of MLL1 in normal hematopoietic stem and progenitor cell populations without confounding cytotoxicity [1]. This contrasts with less selective inhibitors or genetic knockout models, which may have more profound effects on overall bone marrow function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-401 Tfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.